3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-7-propyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-7-propyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a nitrophenyl group and a thioether linkage. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-7-propyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a purine derivative with a nitrophenyl-substituted thioether. The reaction conditions often include the use of a base, such as potassium carbonate, and an appropriate solvent, such as dimethylformamide (DMF), to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-7-propyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-7-propyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving purine metabolism.
Industry: Used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-7-propyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes involved in purine metabolism, inhibiting their activity and leading to altered cellular processes. Additionally, the nitrophenyl group can participate in redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-7-(1-naphthylmethyl)-8-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione
- 3-methyl-8-{[3-(4-morpholinyl)propyl]amino}-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-7-propyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of the nitrophenyl group and thioether linkage differentiates it from other purine derivatives, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H17N5O5S |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
3-methyl-8-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C17H17N5O5S/c1-3-8-21-13-14(20(2)16(25)19-15(13)24)18-17(21)28-9-12(23)10-4-6-11(7-5-10)22(26)27/h4-7H,3,8-9H2,1-2H3,(H,19,24,25) |
InChI Key |
SXBREGGDYKKJBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)NC2=O)C |
Origin of Product |
United States |
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